FGFR4 Biochemical Potency: H3B-6527 IC50 <1.2 nM versus Fisogatinib (5 nM) and Roblitinib (1.9 nM)
H3B-6527 demonstrates superior biochemical potency against FGFR4 with an IC50 <1.2 nM, representing an approximately 4–5-fold lower IC50 compared to fisogatinib (BLU-554; IC50 = 5 nM) and a moderately improved potency relative to roblitinib (FGF401; IC50 = 1.9 nM) [1]. This potency advantage is achieved through irreversible covalent bond formation with Cys552 in the FGFR4 ATP-binding pocket [1]. Lower IC50 values may translate to reduced compound consumption and extended working concentration ranges in cell-based assays [1].
| Evidence Dimension | FGFR4 biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC50 <1.2 nM (irreversible covalent) |
| Comparator Or Baseline | Fisogatinib (BLU-554): IC50 = 5 nM; Roblitinib (FGF401): IC50 = 1.9 nM |
| Quantified Difference | H3B-6527 potency ~4.2× greater than fisogatinib; ~1.6× greater than roblitinib |
| Conditions | Biochemical kinase activity assay; recombinant FGFR4 kinase domain |
Why This Matters
Higher biochemical potency can reduce the amount of compound required per experiment, lowering procurement costs and minimizing solvent-related artifacts in cell-based assays.
- [1] Joshi JJ, Coffey H, Corcoran E, et al. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. Cancer Res. 2017;77(24):6999-7013. View Source
